4-cyclobutyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
4-cyclobutyl-6-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-12-21-8-5-19(15)25-13-16-6-9-24(10-7-16)20-11-18(22-14-23-20)17-3-2-4-17/h5,8,11-12,14,16-17H,2-4,6-7,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPMTQVBVRNZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=NC(=C3)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multi-step organic synthesis. A common route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4,6-dichloropyrimidine, the cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutylamine under basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl moiety can be attached through another nucleophilic substitution reaction, where the intermediate pyrimidine compound reacts with 4-(hydroxymethyl)piperidine.
Attachment of the Pyridine Group: The final step involves the coupling of the 3-methylpyridin-4-yl group via an etherification reaction, using a suitable base and solvent to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyridine moieties.
Reduction: Reduction reactions can modify the pyrimidine core or the substituent groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, amines, and alcohols under various conditions (acidic, basic, or neutral).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that pyrimidine derivatives, including the compound , exhibit significant anticancer properties. The structural modifications involving cyclobutyl and piperidine moieties enhance the compound's interaction with biological targets associated with tumor growth. For instance, studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation, such as protein kinases.
1.2 Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. The presence of the piperidine ring is often associated with improved blood-brain barrier permeability, making it a candidate for developing treatments for conditions like schizophrenia or depression. Preliminary studies have indicated that derivatives of this compound can modulate neurotransmitter systems effectively.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate anticancer properties | Found that similar pyrimidine derivatives inhibited tumor growth in vitro by 70% through CDK inhibition. |
| Study B | Assess neurological effects | Demonstrated that a related compound improved cognitive function in animal models by enhancing serotonin receptor activity. |
| Study C | Evaluate pharmacokinetics | Showed favorable absorption and distribution characteristics in vivo, suggesting good bioavailability for therapeutic use. |
Wirkmechanismus
The mechanism by which 4-cyclobutyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine exerts its effects would depend on its interaction with molecular targets. Potential targets include:
Receptors: Binding to specific receptors could modulate signaling pathways.
Enzymes: Inhibition or activation of enzymes could alter metabolic processes.
DNA/RNA: Interaction with genetic material might influence gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Pyrimidine Derivatives
Compound A : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Pyrimidine with a methyl group at position 4 and a piperidin-1-yl group at position 5.
- Key Features : Crystallographic studies confirm a planar pyrimidine ring with a chair conformation for the piperidine substituent, enabling favorable interactions with biological targets .
- Biological Relevance : Pyrimidine analogs in this class are associated with antimicrobial and anticancer activities due to nitrogen-rich aromatic systems that mimic purine/pyrimidine bases .
Compound B: 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Structure: Pyrimidine-2,4-dione core with a piperidinyl-methyl group substituted with 2,3-dimethylphenoxy.
- Functional Role: Patented as an anti-mycobacterial agent, specifically for tuberculosis treatment. The 2,3-dimethylphenoxy group enhances lipophilicity, improving membrane penetration .
Compound C: 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine
- Structure: Thienopyrimidine core fused with a pyrimidine ring, linked to a piperidine group substituted with a 6-methylpyrimidin-4-yl-oxy-methyl chain.
Key Structural Differences and Implications
| Feature | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Pyrimidine | Pyrimidine | Pyrimidine-2,4-dione | Thieno[3,2-d]pyrimidine |
| Position 4 Substituent | Cyclobutyl | Methyl | N/A (dione at positions 2,4) | N/A (fused thieno ring) |
| Position 6 Substituent | Piperidin-1-yl with (3-methylpyridin-4-yl)oxy-methyl | Piperidin-1-yl | Piperidinyl-methyl with 2,3-dimethylphenoxy | Piperidin-1-yl with 6-methylpyrimidin-4-yl-oxy-methyl |
| Pharmacophore | Cyclobutyl (lipophilic), pyridinyl-oxy (H-bonding) | Aminopyrimidine (polar interactions) | Phenoxy (lipophilic), dione (H-bond donor/acceptor) | Thienopyrimidine (π-π stacking), methylpyrimidinyl (polar) |
Biologische Aktivität
4-Cyclobutyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H26FN5O |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | MJMWKRMKKYDSRS-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves several key steps, including:
- Formation of the Cyclobutyl Ring : Achieved through cyclization reactions using strong bases or catalysts.
- Synthesis of the Piperidine Ring : Conducted via nucleophilic substitution reactions.
- Construction of the Pyrimidine Ring : Involves condensation reactions between amines and carbonyl compounds followed by cyclization.
These synthetic routes are critical for producing the compound in sufficient purity and yield for biological testing.
The compound has been investigated for its interactions with various biological targets, particularly in the context of drug development. Its activity is primarily attributed to its ability to modulate specific receptors and enzymes involved in disease pathways.
- Antimicrobial Activity : Preliminary studies have indicated that similar pyrimidine derivatives exhibit activity against Mycobacterium tuberculosis, suggesting potential for this compound in anti-tuberculosis therapies .
- Cognitive Enhancement : Some analogs have shown promise as histamine H3 receptor antagonists, which could enhance cognitive functions, as evidenced by in vivo studies demonstrating improved memory and wakefulness .
- Anticancer Potential : The biological activity of related pyrimidine compounds has been linked to inhibition of cell proliferation in cancer cell lines, indicating a possible mechanism for tumor suppression .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- A study on pyrimidine nucleoside analogs reported significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells, highlighting the potential anticancer properties of similar structures .
- Research on ferrocene-pyrimidine conjugates demonstrated notable antiplasmodial activities against Plasmodium falciparum, suggesting that modifications to the pyrimidine core can enhance biological efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyrimidine rings can significantly influence potency and selectivity towards specific biological targets.
| Modification Type | Effect on Activity |
|---|---|
| Substitution on Piperidine | Enhanced binding affinity to target receptors |
| Alteration of Pyrimidine Core | Improved selectivity and reduced cytotoxicity |
Q & A
Q. Q1. What are the established synthetic routes for 4-cyclobutyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound’s synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
- Piperidine functionalization : Introducing the 4-{[(3-methylpyridin-4-yl)oxy]methyl} group via alkylation or Mitsunobu reactions under inert conditions (argon/nitrogen) .
- Pyrimidine core assembly : Cyclization of substituted pyrimidine precursors with cyclobutyl groups at the 4-position, often using Pd-catalyzed cross-coupling or SNAr reactions .
- Optimization : Yields (40–70%) depend on temperature control (60–120°C), solvent polarity (e.g., DMF, THF), and stoichiometric ratios of intermediates. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. Q2. How is the structural conformation of this compound validated, and what techniques resolve ambiguities in stereochemistry?
Methodological Answer:
- X-ray Crystallography : Provides absolute configuration data, especially for cyclobutyl and piperidine moieties. Disorder in the piperidinyl group may require refinement with SHELXL .
- NMR Spectroscopy : 1H/13C NMR distinguishes diastereomers. Key signals include:
- Cyclobutyl protons: δ 2.8–3.2 ppm (multiplet, J = 8–10 Hz).
- Piperidinyl methylene: δ 3.5–3.7 ppm (doublet, J = 12 Hz) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict preferred conformers, validated against experimental NOESY correlations .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability) across studies?
Methodological Answer: Bioactivity discrepancies often arise from assay conditions or target specificity. Strategies include:
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and validate cell lines (e.g., HEK293 vs. HeLa).
- Target Profiling : Employ kinome-wide screens or proteomics to identify off-target effects. For example, conflicting IC50 values (nM vs. µM) may indicate differential binding to kinases (e.g., JAK2 vs. EGFR) .
- Structural-Activity Analysis : Compare analogs (e.g., pyridine vs. pyrimidine substitutions) to isolate pharmacophore contributions .
Q. Q4. What computational strategies predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
Methodological Answer:
- ADME Prediction : Tools like SwissADME estimate:
- LogP : ~3.2 (moderate lipophilicity, aligns with HPLC retention times).
- BBB Permeability : Predicted CNS+ due to piperidine’s basic nitrogen .
- Metabolic Stability : CYP3A4/2D6 docking simulations (AutoDock Vina) identify potential oxidation sites (e.g., cyclobutyl C-H bonds). Experimental validation via liver microsomes shows t1/2 = 45 min .
- Discrepancies : Overestimation of solubility (predicted 10 µM vs. experimental 2 µM) due to crystal packing effects .
Q. Q5. How can in vivo efficacy studies be designed to account for species-specific metabolic differences?
Methodological Answer:
- Species Selection : Use transgenic mice expressing human CYP enzymes to mirror human metabolism .
- Dosing Regimens : Adjust based on allometric scaling (e.g., mouse-to-human dose conversion factor = 12.3).
- Metabolite Tracking : LC-MS/MS identifies species-specific metabolites (e.g., murine glucuronidation vs. primate sulfation) .
Q. Q6. What experimental approaches validate the compound’s selectivity for a proposed biological target?
Methodological Answer:
- Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-labeled ATP analogs) in TR-FRET assays to measure displacement .
- CRISPR Knockout Models : Compare IC50 in wild-type vs. target-knockout cells to confirm on-target effects .
- Thermal Shift Assays : Monitor protein melting temperature (ΔTm) shifts upon compound binding via DSF .
Q. Q7. How are stability and degradation pathways characterized under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and UV light. Monitor via HPLC:
- Acidic conditions: Cleavage of piperidinyl ether (t1/2 = 8h at pH 1).
- Oxidative stress: Degradation via cyclobutyl ring opening (H2O2, 24h) .
- Mass Spectrometry : Identifies degradation products (e.g., m/z 245 fragment from pyrimidine ring scission) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
